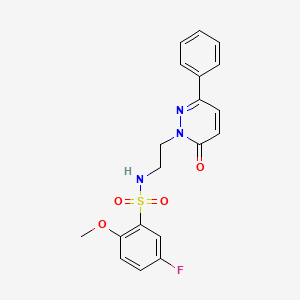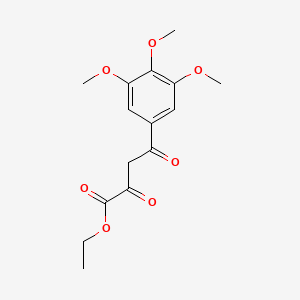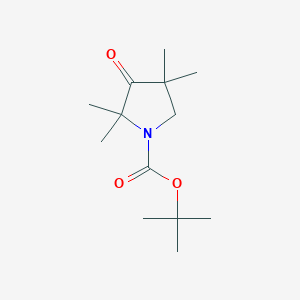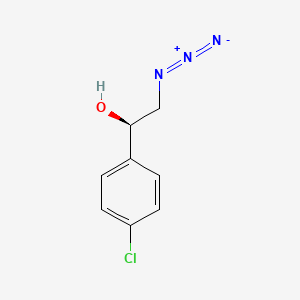![molecular formula C10H13N3OS B2499139 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923675-26-7](/img/structure/B2499139.png)
2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the CAS Number: 923675-26-7 . It has a molecular weight of 223.3 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
The synthesis of this compound and its analogs has been explored in various studies . For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H13N3OS/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8/h3,5-6,11-12H,2,4H2,1H3,(H,13,14) . The InChI key is OHAPHXOKWABRNH-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Pharmacological Properties
- 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized with the objective of studying their pharmacological properties. These derivatives include triheterocyclic pyridothienopyrimidines, which were prepared to explore their potential biological activities (Dave, Shah, & Shah, 1997).
Antimicrobial and Anti-Inflammatory Agents
- Thieno[3,2-d]pyrimidine derivatives play a significant role in organic chemistry, particularly as bioactive compounds with diverse biological activities. Studies have shown that modifying the thieno[3,2-d]pyrimidine ring enhances its antimicrobial, antifungal, and anti-inflammatory activities, highlighting its potential as a basis for developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Synthesis Methods and Biological Importance
- Various synthetic methods have been developed for the preparation of thieno[3,2-d]pyrimidine derivatives, underlining their medicinal and biological significance. For example, some derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in new blood vessel formation from tumors, and as selective ligands for the 5-HT3 receptor, with potential therapeutic applications in treating psychosis and drug abuse (Song, 2007).
Green Synthesis Approach
- A green approach has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, making it an environmentally friendly and efficient process for synthesizing these compounds (Shi et al., 2018).
Antimicrobial Activity
- Thieno[3,2-d]pyrimidine derivatives have demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus, which suggests their potential use in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antitumor Activity
- Research has also been conducted on the antitumor activity of 4-substituted thieno[3,2-d]pyrimidine derivatives. These compounds have shown potent anticancer activity on various human cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin (Hafez & El-Gazzar, 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are being actively researched for their potential biological activities, including anticancer and antitubercular effects . This suggests that future research may continue to explore the therapeutic potential of these compounds.
properties
IUPAC Name |
2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8/h3,5,11H,2,4,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMZPQQLGJZTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC2=C(C(=O)N1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)


![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)



